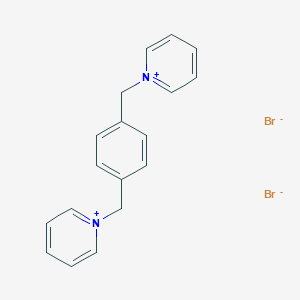

N,N'-4-Xylylenebis(pyridinium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

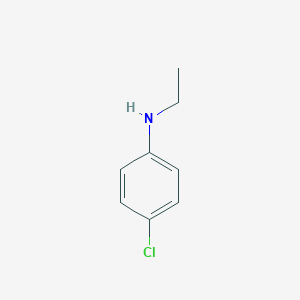

N,N'-4-Xylylenebis(pyridinium) (4-XBP) is an organic compound with a unique structure that has been studied for its potential applications in science and engineering due to its interesting physical and chemical properties. This compound is a white solid consisting of two pyridinium cations and a 4-Xylylenebis(pyridinium) anion. The pyridinium cations are connected by a 4-Xylylenebis(pyridinium) anion, which is a linear molecule with a bond length of 2.5 Å. 4-XBP is a non-polar compound with a melting point of 64 °C.

Scientific Research Applications

Magnetic Materials : Pyridinium analogs, including N,N'-4-Xylylenebis(pyridinium), have been studied for their magnetic properties. Ab initio calculations on pyridine and pyridinium analogs indicate varying magnetic coupling behaviors, crucial for developing magnetic materials (West, Silverman, & Dougherty, 1996).

Dye Synthesis : N,N'-4-Xylylenebis(pyridinium) derivatives are utilized in the synthesis of dyes. These stilbene-type pyridinium salts, with varying electron donor groups, exhibit solvent-sensitive absorption and emission, critical in dye and pigment applications (Jȩdrzejewska, Kabatc, & Pa̧czkowski, 2007).

Electronic Devices : Pyridinium salts, including N,N'-4-Xylylenebis(pyridinium) analogs, are investigated for their applications in electronic devices like polymer light-emitting diodes (PLEDs). They have shown properties such as high electron mobility and work function tunability, enhancing PLED performance (Yin et al., 2017).

Catalysis : N,N'-4-Xylylenebis(pyridinium) and its analogs are explored as catalysts in various reactions. For example, N-alkyl pyridinium salts have been used for the oxidation of methyl aromatic hydrocarbon, demonstrating the potential of these compounds in catalytic applications (Zhang et al., 2019).

Chemical Reactions in Space : The reactivity of dehydro-N-pyridinium radical cations, related to N,N'-4-Xylylenebis(pyridinium), with propene has implications for understanding chemical evolution in extraterrestrial environments like Titan's atmosphere (Bright et al., 2017).

Synthesis of Substituted Pyridines : Complexes containing pyridinium units, including those related to N,N'-4-Xylylenebis(pyridinium), have been utilized in the synthesis of substituted pyridine derivatives, expanding the scope of heterocyclic compound synthesis (Rodina, Ryzhakov, & Alekseeva, 1995).

Mechanism of Action

Target of Action

N,N’-4-Xylylenebis(pyridinium) and p-Xylene-bis(N-pyridinium bromide) are cationic compounds . The primary targets of these compounds are likely to be negatively charged components in biological systems, such as the phospholipid bilayers of cell membranes . .

Mode of Action

These compounds are known to interact with their targets primarily through electrostatic interactions . As cationic compounds, they can interact with negatively charged components of cell membranes, leading to changes in membrane properties .

Biochemical Pathways

Given their interaction with cell membranes, they may influence a variety of cellular processes that depend on membrane integrity and function .

Pharmacokinetics

As cationic compounds, they are likely to have good water solubility , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of these compounds’ action are likely to be diverse, given their interaction with cell membranes. They have been used as fluorescence quenchers in studies of membrane permeability and liposome lysis , suggesting that they can disrupt membrane integrity and potentially lead to cell lysis.

Action Environment

Environmental factors such as pH and ionic strength could influence the action, efficacy, and stability of these compounds. As cationic compounds, their interaction with targets could be influenced by the presence of other ions in the environment .

Safety and Hazards

Future Directions

Properties

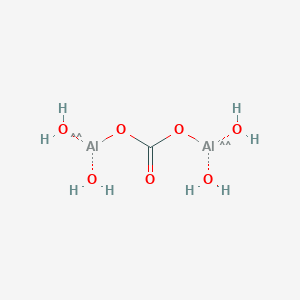

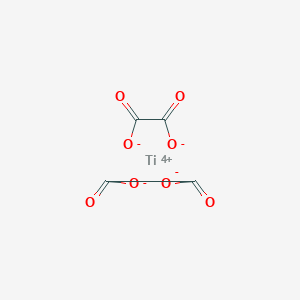

| { "Design of the Synthesis Pathway": "The synthesis of N,N'-4-Xylylenebis(pyridinium) can be achieved through a two-step reaction pathway. The first step involves the reaction between 4-chloro-2,6-dimethylpyridine and 4-chloro-2-methylpyridine to form N,N'-4-Xylylenebis(4-chloro-2,6-dimethylpyridinium) dichloride. The second step involves the reaction between N,N'-4-Xylylenebis(4-chloro-2,6-dimethylpyridinium) dichloride and sodium iodide to form N,N'-4-Xylylenebis(pyridinium).", "Starting Materials": ["4-chloro-2,6-dimethylpyridine", "4-chloro-2-methylpyridine", "sodium iodide", "hydrochloric acid", "water"], "Reaction": ["Step 1: React 4-chloro-2,6-dimethylpyridine with 4-chloro-2-methylpyridine in the presence of hydrochloric acid and water to form N,N'-4-Xylylenebis(4-chloro-2,6-dimethylpyridinium) dichloride.", "Step 2: React N,N'-4-Xylylenebis(4-chloro-2,6-dimethylpyridinium) dichloride with sodium iodide in the presence of water to form N,N'-4-Xylylenebis(pyridinium)."] } | |

| 14208-10-7 | |

Molecular Formula |

C18H18BrN2+ |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide |

InChI |

InChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1 |

InChI Key |

MRNXNYOVVRYWEZ-UHFFFAOYSA-M |

SMILES |

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |

Pictograms |

Irritant |

synonyms |

4-DPX alpha,alpha'-dipyridinium p-xylene dibromide N,N'-4-xylylenebis(pyridinium bromide) N,N'-4-xylylenebis(pyridinium) p-xylenebis(pyridinium bromide) p-xylylene bis(pyridinium) bromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?

A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]

Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?

A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)